molecular formula C11H15BBrNO3 B6319332 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid CAS No. 2121512-70-5

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid

Cat. No.: B6319332
CAS No.: 2121512-70-5
M. Wt: 299.96 g/mol
InChI Key: OZDNJKTZWQYTNR-UHFFFAOYSA-N
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Description

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and a tert-butylaminocarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid typically involves the following steps:

    Aminocarbonylation: The attachment of the tert-butylaminocarbonyl group.

    Boronic Acid Formation:

The final step involves the formation of the boronic acid group, often achieved through the reaction of an organolithium or Grignard reagent with a boron-containing compound .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or other oxygenated derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Properties

IUPAC Name

[3-bromo-5-(tert-butylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDNJKTZWQYTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151291
Record name Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-70-5
Record name Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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